Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]-
Description
Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- (CAS: 52184-14-2) is an azo compound characterized by a central phenol ring substituted with methyl groups at the 2- and 6-positions and an azo-linked 2-nitrophenyl group at the 4-position. Azo compounds (R–N=N–R') are widely studied for their vivid colors, stability, and applications in dyes, sensors, and pharmaceuticals. The ortho-nitro group in this compound contributes to its electronic properties, influencing reactivity, solubility, and intermolecular interactions.
This compound is synthesized via diazo coupling reactions, where a diazonium salt reacts with a phenolic substrate under controlled pH conditions.
Properties
CAS No. |
1435-76-3 |
|---|---|
Molecular Formula |
C14H13N3O3 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
2,6-dimethyl-4-[(2-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C14H13N3O3/c1-9-7-11(8-10(2)14(9)18)15-16-12-5-3-4-6-13(12)17(19)20/h3-8,18H,1-2H3 |
InChI Key |
ZYQCHLHJVNROJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)N=NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Diazotization of 2-Nitroaniline
The synthesis begins with diazotization of 2-nitroaniline in an acidic medium. A typical procedure involves dissolving 2-nitroaniline in dilute HCl (1:1 v/v) at 0–5°C, followed by dropwise addition of NaNO₂ solution. The exothermic reaction requires strict temperature control to prevent diazonium salt decomposition. Completion is confirmed by starch-iodide paper testing for excess nitrous acid.
Coupling with 2,6-Dimethylphenol
The diazonium salt is coupled with 2,6-dimethylphenol in an alkaline aqueous solution (pH 8–10). The phenol’s para position is activated for electrophilic substitution, while methyl groups at the 2 and 6 positions provide steric stabilization. Reaction conditions include:
Purification and Characterization
Crude product isolation involves filtration, washing with cold water, and recrystallization from ethanol. Purity is assessed via:
-
Melting point : 177–180°C (literature range).
-
UV-Vis spectroscopy : λₘₐₐ ≈ 420 nm (azo chromophore).
-
FTIR : Peaks at 1590 cm⁻¹ (N=N stretch) and 1340 cm⁻¹ (NO₂ symmetric stretch).
Acidic Aqueous Dispersion Method (Patent-Based Optimization)
An advanced method from U.S. Patent 5,436,322 improves yield and reproducibility by dispersing reactants in water using surfactants. Key innovations include:
Dispersant System
Process Parameters
| Parameter | Traditional Method | Acidic Dispersion Method |
|---|---|---|
| Yield | 65–70% | 85–90% |
| Reaction Time | 4 hours | 2.5 hours |
| Purity (HPLC) | 92–95% | 97–99% |
| Energy Consumption | High (ice bath) | Moderate (ambient temp) |
This method reduces nitro compound hydrolysis and improves coupling efficiency by maintaining a homogeneous reaction medium.
Mechanistic Insights and Challenges
Reaction Pathway
-
Diazotization :
-
Coupling :
The ortho-nitro group deactivates the diazonium salt, necessitating precise pH control to avoid premature coupling.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Applications in Dyes and Pigments
One of the primary applications of Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- is in the dye industry. The compound is characterized by its vivid coloration which makes it suitable for various dyeing processes. It is utilized in:
- Textile Dyes : Employed for dyeing fabrics due to its stability and vibrant color.
- Food Coloring : Used as a colorant in food products, although regulatory guidelines must be followed.
- Biological Staining : Acts as a staining agent in biological research to enhance visibility of certain cellular components.
Biological Activities
Research indicates that compounds similar to Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- may exhibit various biological activities. These include:
- Antimicrobial Properties : Studies suggest that azo compounds can have inhibitory effects on bacterial growth.
- Antioxidant Effects : Some azo dyes demonstrate antioxidant activity, potentially useful in preventing oxidative stress in biological systems.
Interaction Studies
Interaction studies involving Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- focus on its reactivity with other chemical species. These studies assess:
- Chemical Reactivity : Understanding how this compound interacts with various solvents and reagents can inform its safe handling and application.
- Toxicological Assessments : Evaluating the safety profile of the compound is crucial for determining its suitability for various applications.
Mechanism of Action
The mechanism of action of Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- involves its interaction with molecular targets through its azo and nitro groups. The azo group can participate in electron transfer reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Phenol, 2-[(2-nitrophenyl)azo]-4-(1,1,3,3-tetramethylbutyl)- (CAS: 51656-57-6)
- Substituents : A bulky tert-octyl group replaces the 2,6-dimethyl groups.
- Properties: Higher logP (6.49 vs. estimated ~4.5 for the target compound), indicating greater lipophilicity . Enhanced solubility in nonpolar solvents due to the alkyl chain. Applications: Used in reverse-phase HPLC separations due to its hydrophobic interactions .
4-(4-Nitrophenylazo)phenol (CAS: 2423-71-4)
- Substituents : Nitro group at the para position of the phenyl ring instead of ortho.
- Properties: Redshift in UV-Vis absorption due to extended conjugation compared to the ortho-nitro isomer . Lower thermal stability, as para-substitution reduces steric protection of the azo bond. Applications: Limited to dye synthesis and pH indicators .
2-(2'-Nitrobenzeneazo)-4,6-di-tert-butylphenol (CAS: 52184-14-2)
- Substituents : tert-Butyl groups at 4 and 6 positions.
- Properties :
- Increased steric hindrance improves oxidative stability.
- Lower solubility in polar solvents compared to the methyl-substituted analogue.
Pharmacologically Relevant Analogues
Nifedipine (CAS: 21829-25-4)
- Structure : 1,4-Dihydropyridine core with 2-nitrophenyl and methyl ester groups.
- Comparison: The dihydropyridine ring enables calcium channel blocking activity, absent in the phenolic azo compound . Photodegradation of nifedipine yields 2,6-dimethyl-4-(2-nitrosophenyl)pyridine derivatives, which exhibit radical-trapping properties due to the nitroso group .
Nisoldipine (CAS: 63675-72-9)
- Structure : Isobutyl methyl ester substituents on the dihydropyridine ring.
- Comparison: Enhanced bioavailability and tissue selectivity compared to nifedipine, attributed to ester modifications . Unlike the phenolic azo compound, nisoldipine’s pharmacological effects are pH-dependent due to its ionizable groups.
Physicochemical and Analytical Properties
Biological Activity
Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- is an organic compound notable for its diverse biological activities, attributed to its unique structural features. This compound is characterized by an azo linkage to a nitrophenyl group, which enhances its reactivity and potential applications in various fields, including pharmaceuticals and dyes.
Structural Characteristics
The molecular formula of Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- is C15H16N2O2, with a molar mass of approximately 271.27 g/mol. Its structure includes:
- Phenolic core : Substituted at the 2 and 6 positions with methyl groups.
- Azo linkage : Connecting to a nitrophenyl group at the 4 position.
These features contribute to its distinctive color properties and biological activity.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
-
Antimicrobial Activity :
- Studies have shown that azo compounds can possess significant antimicrobial properties. For instance, derivatives with nitro groups have demonstrated effectiveness against various bacteria and fungi. In particular, compounds similar to Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]- have been tested against strains such as Staphylococcus aureus and Candida albicans, reporting minimum inhibitory concentration (MIC) values as low as 8.25 μg/mL .
Compound MIC (μg/mL) Target Organism Azo Compound A 8.25 S. aureus Azo Compound B 8.25 C. albicans -
Antioxidant Activity :
- The antioxidant potential of related compounds has been evaluated using assays such as DPPH and FRAP. Compounds with hydroxyl groups and nitro substitutions showed substantial radical scavenging activity . The presence of electron-withdrawing groups like nitro enhances the antioxidant capacity by stabilizing free radicals.
- Antitumor Activity :
Study on Antifungal Properties
A recent study synthesized several new azo-azomethine derivatives and evaluated their antifungal activity against certified strains of Candida albicans and Cryptococcus neoformans. The results indicated that these derivatives exhibited potent antifungal activity, suggesting that the structural features of azo compounds significantly influence their biological efficacy .
Antioxidant Evaluation
Another investigation focused on the antioxidant properties of phenolic compounds derived from similar structures. The study utilized DPPH radical scavenging assays to determine the effectiveness of these compounds in neutralizing free radicals. Results indicated that the presence of hydroxyl and nitro groups played a crucial role in enhancing antioxidant activity .
Q & A
Basic: What are the optimal synthetic conditions for achieving high-purity Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]-?
Answer:
The synthesis involves two critical steps:
Diazotization of 2-nitroaniline under acidic conditions (0–5°C) to stabilize the diazonium salt. Use 1 M HCl and sodium nitrite (NaNO₂) at pH ≤ 2 to prevent premature decomposition .
Coupling with 2,6-dimethylphenol in a weakly alkaline medium (pH 8–9, adjusted with NaHCO₃) to enhance electrophilic substitution at the para position. Maintain temperatures below 10°C to minimize side reactions. Purification via recrystallization (ethanol/water) yields >85% purity. Monitor by HPLC (C18 column, UV-Vis detection at 450 nm) .
Advanced: How can computational modeling resolve tautomeric equilibria (azo vs. hydrazone) in this compound?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts the azo tautomer as the dominant form due to conjugation stabilization. Experimental validation includes:
- UV-Vis spectroscopy : Azo forms show λmax ~450 nm; hydrazone forms exhibit redshift (~500 nm) .
- ¹H NMR : Azo tautomers display distinct aromatic proton splitting (δ 7.2–8.5 ppm), while hydrazone forms show deshielded NH peaks (δ 10–12 ppm) .
Basic: Which spectroscopic techniques are most effective for structural characterization?
Answer:
- FT-IR : Confirm the azo (-N=N-) stretch at 1450–1600 cm⁻¹ and phenolic -OH at ~3300 cm⁻¹ .
- ¹H/¹³C NMR : Assign methyl groups (δ 2.2–2.5 ppm) and aromatic protons (δ 6.8–8.3 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .
Advanced: How to address contradictory NMR data in structural assignments?
Answer: Discrepancies often arise from tautomerism or paramagnetic impurities. Mitigation strategies:
- Variable Temperature NMR : Cool samples to –40°C to slow tautomer interconversion.
- Deuterated Solvent Screening : Use DMSO-d₆ to stabilize specific tautomers via hydrogen bonding .
- Paramagnetic Filtering : Treat samples with EDTA to chelate trace metal ions .
Advanced: What strategies minimize pyridine-dicarboxylate byproducts during synthesis?
Answer: Impurities like dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate arise from oxidative cyclization. Mitigate via:
- Oxygen Exclusion : Conduct reactions under N₂ atmosphere.
- Reducing Agent Addition : Introduce ascorbic acid (1 mol%) to scavenge radicals .
- HPLC-PDA Monitoring : Track byproducts at 254 nm and adjust stoichiometry .
Advanced: What mechanistic pathways govern thermal decomposition?
Answer: Thermogravimetric analysis (TGA) under N₂ reveals two stages:
Azo Bond Cleavage (~200°C): Releases N₂ gas (confirmed by MS).
Nitro Group Reduction (~300°C): Forms amine intermediates, detectable via GC-MS .
Kinetic Analysis : Use Flynn-Wall-Ozawa method to calculate activation energy (Eₐ ~120 kJ/mol) .
Advanced: How does the nitro group influence photostability under UV irradiation?
Answer: The electron-withdrawing nitro group accelerates photodegradation via:
- Singlet Oxygen Generation : Quantify using 1,3-diphenylisobenzofuran (DPBF) as a probe .
- HPLC-MS Analysis : Identify nitroso and phenolic degradation products. Stabilize with UV absorbers (e.g., TiO₂ nanoparticles) .
Advanced: How to study protein interactions using spectroscopic methods?
Answer:
- Fluorescence Quenching : Titrate with bovine serum albumin (BSA); calculate binding constants (Kb ~10⁴ M⁻¹) via Stern-Volmer plots .
- Circular Dichroism (CD) : Monitor α-helix loss in BSA (208 nm and 222 nm) to confirm conformational changes .
Advanced: What crystallographic challenges arise in X-ray structure determination?
Answer:
- Twinned Crystals : Use SHELXD for structure solution and refine with SHELXL (R-factor <5%) .
- Disorder in Nitro Groups : Apply restraints (ISOR, DELU) to anisotropic displacement parameters .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Standardized Assays : Use CLSI guidelines for antimicrobial testing (MIC values ±10% reproducibility) .
- Metabolite Profiling : Incubate with liver microsomes (CYP450 isoforms) to identify active/inactive metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
